

Independent Validation of DC-BPi-11's IC50 Value: A Comparative Guide

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Compound of Interest

Compound Name: DC-BPi-11

Cat. No.: B12388918

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of **DC-BPi-11**, a known inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), with other relevant BPTF inhibitors. The presented data, sourced from peer-reviewed literature, is intended to assist researchers in independently validating and contextualizing the reported IC50 value of **DC-BPi-11**.

Comparative Analysis of BPTF Inhibitor Potency

The inhibitory activities of **DC-BPi-11** and other selected BPTF inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values are presented along with the specific assay methodologies used for their determination. This allows for a direct and informed comparison of the compounds' potencies under various experimental conditions.

Compound	Target	IC50 / Kd (nM)	Assay Method	Reference
DC-BPi-11	BPTF Bromodomain	698.3 ± 21.0	HTRF	--INVALID-LINK--
DC-BPi-07	BPTF Bromodomain	Lower than DC-BPi-11	HTRF	--INVALID-LINK--
TP-238	BPTF Bromodomain	350	AlphaScreen	--INVALID-LINK-- [1][2]
120 (Kd)	ITC	--INVALID-LINK-- [3]		
Sanguinarine chloride	BPTF Bromodomain	344.2 ± 25.1	HTRF	--INVALID-LINK--
Cpd8	BPTF Bromodomain	428 (Kd)	ITC	--INVALID-LINK-- [4]
Cpd10	BPTF Bromodomain	655 (Kd)	ITC	--INVALID-LINK-- [4]
GSK4027	PCAF/GCN5 (off-target: BPTF)	>70-fold selectivity for PCAF/GCN5 over BPTF	BROMOScan	--INVALID-LINK--

Experimental Protocols

A detailed understanding of the experimental conditions is critical for the independent validation and comparison of IC50 values. Below are the methodologies employed for the key assays cited in this guide.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for DC-BPi-11

The IC50 value of **DC-BPi-11** against the BPTF bromodomain was determined using a competitive binding HTRF assay. The following protocol is based on the methodology described by Lu et al., 2021.

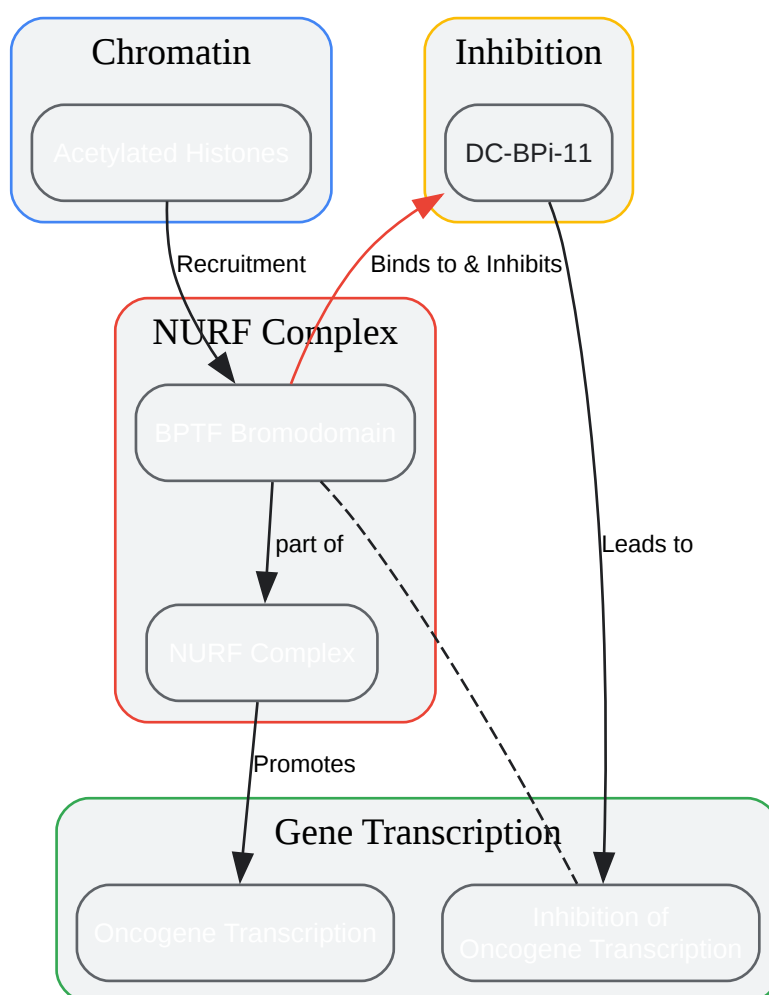
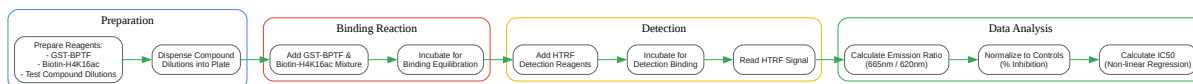
Materials:

- GST-tagged BPTF bromodomain protein
- Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide
- Europium cryptate-labeled anti-GST antibody (donor fluorophore)
- Streptavidin-XL665 (acceptor fluorophore)
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well low-volume microplates
- Test compounds (e.g., **DC-BPi-11**) serially diluted in DMSO

Procedure:

- A solution containing the GST-BPTF protein and the biotin-H4K16ac peptide is prepared in assay buffer.
- The test compound dilutions are added to the microplate wells.
- The protein-peptide mixture is dispensed into the wells containing the test compounds.
- The plate is incubated to allow for binding equilibration.
- A detection mixture containing the Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 is added to all wells.
- The plate is incubated to allow the detection reagents to bind to their respective targets.
- The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at 320 nm and emission detection at 620 nm (for the donor) and 665 nm (for the acceptor).
- The ratio of the emission signals (665 nm / 620 nm) is calculated, and the results are normalized to control wells (containing DMSO vehicle) to determine the percent inhibition.

- The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.



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